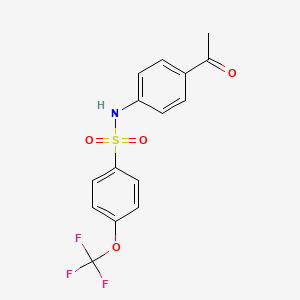

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the benzene ring and an acetylphenyl group attached via a sulfonamide linkage. The trifluoromethoxy group confers high electronegativity and lipophilicity, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c1-10(20)11-2-4-12(5-3-11)19-24(21,22)14-8-6-13(7-9-14)23-15(16,17)18/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPSCKPPDNJMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429119 | |

| Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812651-86-8 | |

| Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Nitration: The starting material, 4-acetylphenyl, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The amine group is then sulfonated using a sulfonyl chloride derivative, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: The reduction of the sulfonamide group yields the corresponding amine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its pharmacological properties, particularly as:

- Antibacterial Agents : Like other sulfonamides, it may inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase.

- Anti-cancer Activity : Research indicates that modifications of sulfonamide compounds can lead to new therapeutic agents against various cancers. For instance, derivatives have shown promise in inhibiting tumor metastasis and reducing cancer stem cell populations .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can be used to create more complex molecules through:

- Nucleophilic Substitution Reactions : The sulfonamide nitrogen can be replaced by various nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction Reactions : It can undergo oxidation to form carboxylic acids or ketones and reduction to yield corresponding amines or alcohols.

Recent studies have highlighted the biological activities associated with this compound:

- Cytotoxicity : Investigations into its effects on cancer cell lines suggest potential cytotoxic properties, particularly against glioblastoma cells .

- Anti-inflammatory Effects : Compounds within the same family have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Industrial Applications

The stability and functional diversity of this compound make it suitable for:

- Advanced Materials Development : Its unique properties can be leveraged in creating polymers and coatings with specific functionalities.

- Pharmaceutical Formulations : Its role as an intermediate in drug synthesis highlights its importance in the pharmaceutical industry for developing new therapeutics.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

- Structure : Replaces -OCF₃ with a methyl (-CH₃) group.

- Molecular Data: C₁₅H₁₅NO₃S, average mass 289.349 g/mol .

- This substitution may weaken binding to targets requiring strong electron-withdrawing interactions.

N-(4-Acetylphenyl)-2,5-dichlorobenzenesulfonamide

- Structure : Features two chloro (-Cl) substituents on the benzene ring.

- Impact: Chloro groups are stronger electron-withdrawing groups than -OCF₃, which may enhance binding affinity to enzymes like cyclooxygenase (COX) but increase toxicity risks. This compound exhibited novel bioactivity in hybrid chalcone derivatives .

4-Ethoxy-N-(4-{[(trifluoromethyl)sulfonyl]amino}phenyl)benzenesulfonamide

- Structure : Combines an ethoxy (-OCH₂CH₃) group and a trifluoromethylsulfonyl (-SO₂CF₃) moiety.

- Molecular Data : C₁₅H₁₅F₃N₂O₅S₂, average mass 424.408 g/mol .

- Impact : The ethoxy group improves solubility compared to -OCF₃, while the trifluoromethylsulfonyl group adds metabolic resistance. This dual substitution may optimize pharmacokinetics for CNS targets.

Indole-Sulfonamide Hybrid (Compound 57)

- Structure : Integrates a 4-(trifluoromethoxy)benzenesulfonamide with an indole-carboxamide scaffold.

- Activity : Targets anthrax lethal factor inhibition (33% yield), demonstrating the role of heterocyclic moieties in enhancing target specificity .

Chalcone Hybrids

- Structure : Synthesized from N-(4-acetylphenyl)benzenesulfonamide and aldehydes (e.g., p-nitrobenzaldehyde).

- Activity : Exhibits cytotoxicity and anti-inflammatory effects comparable to diclofenac .

- Comparison : Conjugation with chalcone extends π-conjugation, enhancing UV absorption and redox activity, which the trifluoromethoxy analog lacks .

Physicochemical Properties

- Lipophilicity : The -OCF₃ group increases logP compared to methyl or ethoxy analogs, favoring membrane permeability but risking solubility issues .

- Thermodynamic Stability : Melting points and NMR data for analogs (e.g., 9c, 9d) confirm crystalline stability, critical for formulation .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : -OCF₃ and -Cl enhance binding to COX-2 and other inflammatory targets but may reduce solubility .

- Bulkier Substituents : Trifluoromethoxy provides steric hindrance against metabolic degradation compared to smaller groups like -CH₃ .

- Hybrid Scaffolds : Conjugation with heterocycles (e.g., indole) or chalcones introduces additional pharmacophoric features, broadening therapeutic scope .

Biological Activity

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Acetyl group : Enhances metabolic stability and may contribute to biological activity.

- Trifluoromethoxy group : Increases lipophilicity, aiding in membrane permeability.

- Benzenesulfonamide moiety : Known for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, influencing their function. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating passage through biological membranes. Metabolic transformations of the acetyl group can lead to the formation of active metabolites that exert biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism likely involves inhibition of bacterial enzyme activity or disruption of membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit cell proliferation in several cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition . The proposed mechanism includes interference with cell cycle regulation and induction of oxidative stress in cancer cells.

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Study 1 | Inhibition of MCF-7 cell growth | 15 µM |

| Study 2 | Antimicrobial efficacy against E. coli | 10 µg/mL |

| Study 3 | Induction of apoptosis in A549 lung cancer cells | 8 µM |

Case Study Example

In a study assessing the compound's anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis as a mechanism of action .

Q & A

Basic: What are the optimal synthetic routes for N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize the 4-(trifluoromethoxy)benzenesulfonyl chloride precursor via chlorination of the corresponding sulfonic acid using reagents like PCl₅ or SOCl₂ .

Coupling Reaction : React the sulfonyl chloride with 4-acetylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization may require controlled temperature and inert atmospheres .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl group at δ ~2.5 ppm for CH₃; trifluoromethoxy CF₃O at δ ~60 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.06) .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles/geometry, as demonstrated for analogous sulfonamides .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

Answer:

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonamide and acetyl groups. Limited solubility in water necessitates stock solutions in DMSO for biological assays. Solubility can be enhanced via co-solvents (e.g., PEG-400) or salt formation .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antiviral vs. anti-inflammatory effects)?

Answer:

Contradictions may arise from assay conditions or target selectivity. Methodological strategies include:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., HCV NS5B polymerase inhibition at IC₅₀ ~0.26 μM vs. COX-2 inhibition at higher concentrations) .

- Off-Target Profiling : Use kinase/GPCR panels to assess selectivity.

- Metabolic Stability Studies : Evaluate hepatic microsomal degradation to rule out artifactually low activity .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- Molecular Docking : Simulate binding to targets like soluble epoxide hydrolase (sEH) or viral proteases using software (AutoDock Vina, Schrödinger). Focus on interactions between the trifluoromethoxy group and hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., -CF₃O) enhance enzyme inhibition .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to the acetylphenyl moiety to improve bioavailability .

- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Plasma Stability Assays : Monitor degradation in rodent plasma via HPLC-MS to refine formulations .

Advanced: What strategies mitigate synthetic challenges, such as low yields in sulfonamide coupling?

Answer:

- Catalytic Systems : Use DMAP or Cu(I) catalysts to accelerate sulfonamide bond formation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C vs. 24 hours conventional) while improving yields by 15–20% .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize stoichiometry .

Advanced: How does the trifluoromethoxy group influence biological activity compared to other substituents?

Answer:

The -OCF₃ group enhances:

- Metabolic Stability : Resistance to oxidative degradation compared to -OCH₃ .

- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration in CNS-targeted studies .

- Target Affinity : Stronger van der Waals interactions with aromatic residues in enzyme active sites .

Advanced: What analytical techniques detect degradation products during long-term stability studies?

Answer:

- HPLC-PDA/MS : Identify hydrolyzed products (e.g., free sulfonic acid or acetyl cleavage) under accelerated conditions (40°C/75% RH) .

- Forced Degradation : Expose to UV light, acidic/basic media, or peroxides, followed by LC-MS/MS to profile impurities .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.